molecular formula C10H11N3O B8561049 4-Hydrazino-2-methyl-quinolin-8-ol

4-Hydrazino-2-methyl-quinolin-8-ol

Cat. No. B8561049
M. Wt: 189.21 g/mol
InChI Key: COABKOWXBLMOCS-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

A mixture of 4-chloro-2-methyl-quinolin-8-ol (0.10 g, 0.51 mmol) and hydrazine monohydrate (0.75 mL, 15 mmol) in dioxane (10 mL) was heated to reflux for 4 d. The solvent was removed in vacuo and the residue was purified by flash chromatography on silica gel (elution with DCM/methanol/conc. aqueous NH3 5:1:0.033) to give the title compound. MS (m/z): 190.1 [M+H+].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.O.[NH2:15][NH2:16]>O1CCOCC1>[NH:15]([C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1)[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=CC(=NC2=C(C=CC=C12)O)C
Name
Quantity
0.75 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 d
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (elution with DCM/methanol/conc. aqueous NH3 5:1:0.033)

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(=NC2=C(C=CC=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.